Unique 5-Phenyl Substituent as a Key Determinant of Molecular Topology and Predicted Properties
The defining feature of this compound is the unsubstituted 5-phenyl group on the pyridine ring, which distinguishes it from all other analogs in the same patent. The closest analogs bear substituents such as 2,5-dimethylphenyl, 4-methoxyphenyl, or 3-chlorophenyl [1]. This specific substitution results in predicted physicochemical properties, including a polar surface area (PSA) of 33.2 Ų and a partition coefficient (LogP) of 3.311 [2]. While direct comparative biological data is absent from the patent, these predicted properties are distinct from its substituted-phenyl analogs, suggesting different pharmacokinetic and target-binding profiles.
| Evidence Dimension | Predicted lipophilicity and polarity (in silico) |
|---|---|
| Target Compound Data | PSA = 33.2 Ų; LogP = 3.311 |
| Comparator Or Baseline | Closest analogs: 3-(2,5-dimethylphenyl), 3-(4-methoxyphenyl), 3-(3-chlorophenyl) analogs; specific in silico values not provided in source. |
| Quantified Difference | Not calculable without comparator data; the target compound's values are a unique combination for the unsubstituted phenyl series. |
| Conditions | In silico prediction (computational model from Chemical Book database) |
Why This Matters
The unsubstituted phenyl ring offers a baseline scaffold for SAR studies, where any modification can be quantitatively benchmarked against this compound's predicted properties.
- [1] Haviv, F.; Brandley, M. F.; Henkin, J. Nicotinamides having antiangiogenic activity. U.S. Patent US20030195192 A1, October 16, 2003. View Source
- [2] Chemical Book. (2-methylpyrrolidin-1-yl)-(5-phenylpyridin-3-yl)methanone (CAS 613660-92-7) Basic Information. View Source
